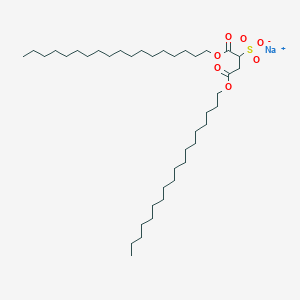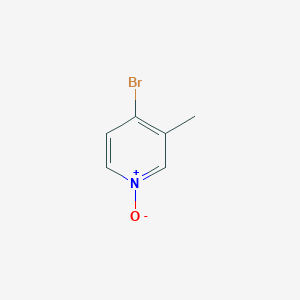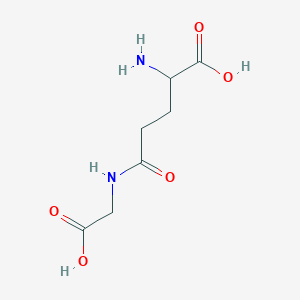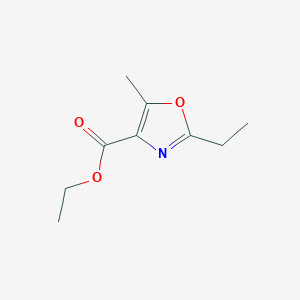
Allyl phenylacetate
Übersicht
Beschreibung
Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . It is the ester resulting from the esterification of allyl alcohol and phenylacetic acid . It has not been reported to be found in nature .
Molecular Structure Analysis
The molecular formula of Allyl phenylacetate is C11H12O2 . Its molecular weight is 176.21 .Physical And Chemical Properties Analysis
Allyl phenylacetate is a colorless to light yellow liquid . It has a boiling point of 239-240 °C and a specific gravity of 1.04 . Its refractive index is 1.50 .Wissenschaftliche Forschungsanwendungen
Analytical Standard
Allyl phenylacetate is used as an analytical standard in scientific research . It is a compound with a linear formula of C6H5CH2CO2CH2CH=CH2 and a molecular weight of 176.21 . It is used in various analytical methods to ensure the accuracy and precision of the measurements .
Flavor and Fragrance Agent
Allyl phenylacetate has a honey-like odor and flavor . Therefore, it is used as a flavor and fragrance agent in the food and cosmetic industries . It can be used to impart a sweet, honey-like flavor and aroma to various products .
Polymer/Macromolecule Reagents
Allyl phenylacetate can be used as a monomer in the synthesis of polymers . Polymers synthesized from allyl phenylacetate can have unique properties due to the presence of the allyl group .
Synthesis of Other Chemicals
Due to its chemical structure, Allyl phenylacetate can be used as a starting material in the synthesis of other chemicals . The allyl group in the compound can undergo various reactions, leading to the formation of a wide range of products .
Research in Organic Chemistry
Allyl phenylacetate is used in research in organic chemistry . Its reactions and transformations can be studied to understand the behavior of similar compounds .
Environmental Monitoring
Allyl phenylacetate can be used in environmental monitoring . As an analytical standard, it can be used to calibrate instruments that measure the presence of similar compounds in the environment .
Safety and Hazards
Wirkmechanismus
Target of Action
Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . The primary target of Allyl phenylacetate is the human olfactory receptor OR51L1 . This receptor is involved in the perception of smell, and Allyl phenylacetate acts as a ligand for this receptor .
Mode of Action
It is known that it interacts with the human olfactory receptor or51l1 . As a ligand, it binds to this receptor and triggers a signal transduction pathway that leads to the perception of its characteristic fruity honey odor .
Biochemical Pathways
The biochemical pathways affected by Allyl phenylacetate are primarily related to the sense of smell. When Allyl phenylacetate binds to the olfactory receptor OR51L1, it initiates a cascade of biochemical reactions that result in the perception of smell . .
Result of Action
The primary result of Allyl phenylacetate’s action is the perception of its characteristic fruity honey odor . This is achieved through its interaction with the human olfactory receptor OR51L1 . The binding of Allyl phenylacetate to this receptor triggers a signal transduction pathway that leads to the perception of smell .
Eigenschaften
IUPAC Name |
prop-2-enyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYAMJXVAUTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061977 | |
| Record name | Allyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, slightly viscous liquid with a honey-like odour | |
| Record name | Allyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
239.00 to 240.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propenyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.033-1.041 | |
| Record name | Allyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Allyl phenylacetate | |
CAS RN |
1797-74-6 | |
| Record name | 2-Propen-1-yl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D2NBC7K7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propenyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique mechanistic insights were revealed in the palladium-catalyzed reactions of allyl phenylacetate?
A1: Research disproved the conventional assumption of a [, ]-sigmatropic rearrangement mechanism for the palladium-catalyzed conversion of allyl phenylacetate to 2-phenyl-4-pentenoic acid []. Instead, through meticulous isotopic labeling and crossover experiments, a novel dissociative, non-concerted mechanism involving palladium complexes and carboxylic acid dianions as intermediates was unveiled []. This groundbreaking discovery challenges established dogma and paves the way for designing more efficient and selective catalytic transformations.
Q2: How does allyl phenylacetate behave under chemical ionization conditions in mass spectrometry?
A2: Unlike its electron impact mass spectrum, allyl phenylacetate exhibits significant skeletal rearrangement (over 40%) under methane chemical ionization conditions []. This rearrangement, absent in simpler analogous molecules, highlights the influence of the allyl group on the fragmentation pathway. Isotopic labeling studies suggest this proceeds through an intramolecular substitution of the phenyl ring by the allyl group, followed by water and carbon monoxide expulsion [].
Q3: Can the quality and properties of essential oils containing allyl phenylacetate be modified?
A3: Indeed, research demonstrates that treating essential oils rich in allyl phenylacetate with citric acid and sodium carbonate can significantly impact their quality []. This treatment effectively reduces iron content and acid value, crucial parameters influencing the oil's stability and aroma profile []. This finding holds promise for refining essential oil extraction and processing techniques to yield higher quality products.
Q4: Does the geographical origin impact the composition of essential oils containing allyl phenylacetate?
A4: Yes, the origin significantly influences the chemical profile of essential oils. A comparative study of Indonesian betel leaves oil revealed distinct compositional variations based on geographical source []. While the major component remained 4-allyl phenylacetate, notable differences existed in the presence and abundance of other volatile compounds, such as eugenol and isoeugenol []. This underscores the impact of environmental factors and cultivation practices on essential oil biosynthesis and highlights the need for origin-specific quality control measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)









